Cas no 98569-63-2 (1,1'-[methanediylbis(2,6-dihydroxy-4-methoxy-5-methylbenzene-3,1-diyl)]diethanone)

1,1'-[methanediylbis(2,6-dihydroxy-4-methoxy-5-methylbenzene-3,1-diyl)]diethanone structure
98569-63-2 structure
Nome del prodotto:1,1'-[methanediylbis(2,6-dihydroxy-4-methoxy-5-methylbenzene-3,1-diyl)]diethanone
Numero CAS:98569-63-2
MF:C21H24O8
MW:404.410467147827
CID:1991155
PubChem ID:179090

1,1'-[methanediylbis(2,6-dihydroxy-4-methoxy-5-methylbenzene-3,1-diyl)]diethanone Proprietà chimiche e fisiche

Nomi e identificatori

    • Bis(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methane
    • 1,1'-[methanediylbis(2,6-dihydroxy-4-methoxy-5-methylbenzene-3,1-diyl)]diethanone
    • 1-[3-[(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone
    • CHEBI:6657
    • DTXSID70243720
    • 98569-63-2
    • Mallotophenone
    • CHEMBL504060
    • YV44LJT547
    • 1,1'-(METHYLENEBIS(2,6-DIHYDROXY-4-METHOXY-5-METHYL-3,1-PHENYLENE))BIS(ETHANONE)
    • AC1L44JQ
    • 5-Methylene-bis-2,6-dihydroxy-3-methyl-4-methoxyacetophenone
    • 1-{3-[(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl}ethan-1-one
    • CTK3I8167
    • Ethanone, 1,1'-[methylenebis(2,6-dihydroxy-4-methoxy-5-methyl-3,1-phenylene)]bis-
    • 1-[3-[(3-acetyl-2,4-dihydroxy-6-methoxy-5-methyl-phenyl)methyl]-2,6-dihydroxy-4-methoxy-5-methyl-phenyl]ethanone
    • C10708
    • UNII-YV44LJT547
    • Ethanone, 1,1'-(methylenebis(2,6-dihydroxy-4-methoxy-5-methyl-3,1-phenylene))bis-
    • Q15426202
    • 1,1'-[methylenebis(2,6-dihydroxy-4-methoxy-5-methyl-3,1-phenylene)]bis-ethanone
    • Inchi: InChI=1S/C21H24O8/c1-8-16(24)14(10(3)22)18(26)12(20(8)28-5)7-13-19(27)15(11(4)23)17(25)9(2)21(13)29-6/h24-27H,7H2,1-6H3
    • Chiave InChI: JXSPGOIAWPYMGS-UHFFFAOYSA-N
    • Sorrisi: CC1=C(C(=C(C(=C1OC)CC2=C(C(=C(C(=C2O)C(=O)C)O)C)OC)O)C(=O)C)O

Proprietà calcolate

  • Massa esatta: 404.147
  • Massa monoisotopica: 404.147
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 6
  • Complessità: 545
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.6
  • Superficie polare topologica: 134Ų

Proprietà sperimentali

  • Densità: 1.32
  • Punto di ebollizione: 634.6°C at 760 mmHg
  • Punto di infiammabilità: 221.4°C
  • Indice di rifrazione: 1.61

1,1'-[methanediylbis(2,6-dihydroxy-4-methoxy-5-methylbenzene-3,1-diyl)]diethanone Letteratura correlata

Raccomanda articoli

Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司